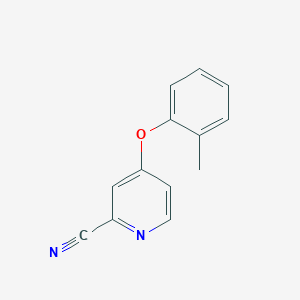
4-(2-Methylphenoxy)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its pyridine ring substituted with a 2-methylphenoxy group and a carbonitrile group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(2-Methylphenoxy)pyridine-2-carbonitrile involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Reagents: Boronic acids or boronate esters
Solvent: Aqueous or organic solvents such as ethanol or toluene
Temperature: Typically between 50-100°C
Base: Commonly potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Methylphenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
科学研究应用
4-(2-Methylphenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4-(2-Methylphenoxy)pyridine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the application and context of use.
相似化合物的比较
Similar Compounds
4-(2-Methylphenoxy)pyridine: Lacks the carbonitrile group, which may affect its reactivity and applications.
2-Methylphenoxyacetonitrile: Contains a different core structure, leading to distinct properties and uses.
Pyridine-2-carbonitrile:
Uniqueness
4-(2-Methylphenoxy)pyridine-2-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions and applications. Its ability to participate in diverse reactions and its potential in multiple fields make it a valuable compound for scientific research.
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-(2-methylphenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,1H3 |
InChI 键 |
QIEYUNSSTJIQKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OC2=CC(=NC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


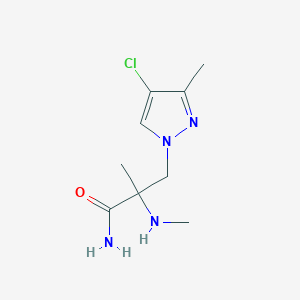


![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
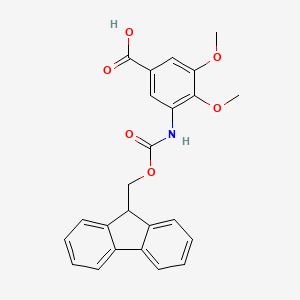
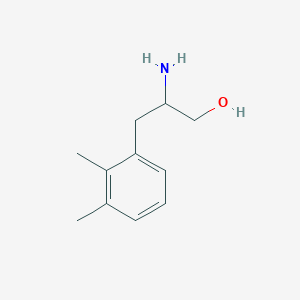
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
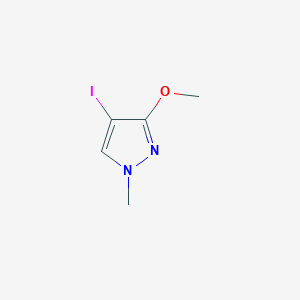

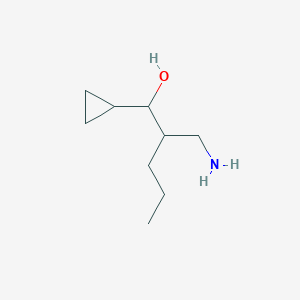
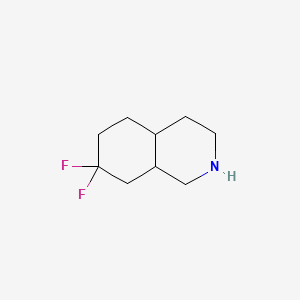
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
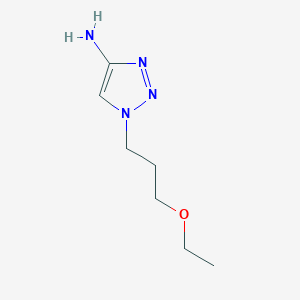
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
